molecular formula C11H18Cl2N2 B049884 1-Methyl-3-phenylpiperazine dihydrochloride CAS No. 118654-15-2

1-Methyl-3-phenylpiperazine dihydrochloride

Cat. No.: B049884
CAS No.: 118654-15-2
M. Wt: 249.18 g/mol
InChI Key: NQQNCHHIJJFJRW-UHFFFAOYSA-N
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Description

1-Methyl-3-phenylpiperazine dihydrochloride (CAS: 118654-15-2) is a piperazine derivative characterized by a methyl group at position 1 and a phenyl group at position 3 of the piperazine ring, with two hydrochloride counterions enhancing its aqueous solubility. It serves as a critical intermediate in pharmaceutical synthesis, notably for the antidepressant Mirtazapine .

Synthesis:
The compound is synthesized via multistep routes, including cyclization of ethyl α-bromophenylacetate with ethylenediamine, followed by N-methylation and dihydrochloride salt formation. Modifications in protection/deprotection strategies (e.g., Boc group) and reaction conditions (e.g., THF precipitation) have improved yields (29–32.5%) and purity .

Properties

IUPAC Name

1-methyl-3-phenylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQQNCHHIJJFJRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80612064
Record name 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118654-15-2
Record name 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80612064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Synthesis of Mirtazapine

One of the primary applications of 1-methyl-3-phenylpiperazine dihydrochloride is in the synthesis of Mirtazapine , an antidepressant belonging to the piperazinoazepine class. Mirtazapine is used to treat major depressive disorder and has a unique mechanism of action that enhances noradrenergic and serotonergic activity .

Synthesis Process:

  • The compound is synthesized through a multi-step process involving the reaction of 1-methyl-3-phenylpiperazine with various reagents, including methyl iodide and lithium aluminum hydride, to yield highly pure Mirtazapine .
  • The purity of 1-methyl-3-phenylpiperazine is crucial as impurities can lead to lower yields and unwanted side effects in the final pharmaceutical product.
StepReactionConditionsYield
1MethylationN,N-Dimethylformamide, 25°CHigh
2ReductionTetrahydrofuran, RefluxHigh
3PurificationExtraction with toluene>90%

Development of Antiparasitic Agents

Recent studies have highlighted the potential of piperazine derivatives, including 1-methyl-3-phenylpiperazine, as active compounds against malaria. These compounds were found to enhance solubility and bioavailability, making them suitable candidates for further development .

Case Study:

  • A study reported the synthesis of piperazine-containing quinolone derivatives that exhibited significant activity against Plasmodium falciparum in vitro and in vivo models. The derivatives showed promise in reducing parasitic load effectively while maintaining low toxicity levels .

Acaricidal Activity

Research has demonstrated that phenylpiperazine derivatives can exhibit acaricidal properties against pests such as Tetranychus urticae , commonly known as the two-spotted spider mite. These compounds disrupt normal physiological functions in pests, leading to their mortality.

Synthesis and Testing:

  • Various phenylpiperazine derivatives were synthesized and tested for their efficacy against spider mites. The results indicated that certain derivatives had substantial acaricidal activity at low concentrations .
CompoundConcentration (mg/L)Mortality Rate (%)
Compound A5085
Compound B10090
Control-10

Mechanism of Action

The mechanism of action of 1-Methyl-3-phenylpiperazine dihydrochloride involves its interaction with molecular targets and pathways in the body. It acts on specific receptors and enzymes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular formula : C₁₁H₁₆N₂·2HCl
  • Molecular weight : 265.18 g/mol (similar to 1-(3-methoxyphenyl)piperazine dihydrochloride) .
  • Solubility : The dihydrochloride form increases water solubility, a common strategy for bioactive piperazines .

Comparison with Similar Compounds

Structural Analogues of Arylpiperazine Dihydrochlorides

Key structural analogs differ in substituents on the phenyl ring or piperazine nitrogen, influencing physicochemical and biological properties:

Compound Substituents Molecular Weight (g/mol) Key Applications/Properties References
1-Methyl-3-phenylpiperazine dihydrochloride 1-CH₃, 3-Ph 265.18 Mirtazapine intermediate; enhanced solubility via HCl salt
1-(3-Methoxyphenyl)piperazine dihydrochloride 3-OCH₃ 265.18 Receptor binding studies; similar solubility profile
1-(3-Chlorophenyl)piperazine hydrochloride 3-Cl 259.17 Neuropharmacological research
Trimetazidine dihydrochloride 2,3,4-trimethoxybenzyl 339.30 Antianginal agent; arylpiperazine group in derivatives
Piperazine dihydrochloride Unsubstituted 159.03 Anthelmintic; baseline for piperazine SAR

Key Structural Insights :

  • Electron-withdrawing groups (e.g., Cl in 1-(3-chlorophenyl)) increase lipophilicity compared to electron-donating groups (e.g., OCH₃ in 1-(3-methoxyphenyl)) .

Physicochemical Properties

Lipophilicity and Solubility

  • This compound : LogP (predicted) ~1.5–2.0; dihydrochloride form ensures solubility >50 mg/mL in water .
  • 1-(3-Methoxyphenyl)piperazine dihydrochloride : Similar solubility but higher LogP (~2.2) due to methoxy group .
  • Piperazine dihydrochloride : Lower LogP (−0.5) due to lack of aromatic groups; solubility >100 mg/mL .

pKa Values

Piperazine derivatives typically exhibit two pKa values (~9.5 for NH⁺ and ~5.5 for NH₂⁺). Substituents like phenyl or methyl shift pKa by ±0.3 units, affecting protonation and membrane permeability .

Biological Activity

1-Methyl-3-phenylpiperazine dihydrochloride is a piperazine derivative that has garnered attention for its diverse biological activities. This compound is particularly significant in pharmacology, where it serves as a precursor for various therapeutic agents, including antidepressants. Understanding its biological activity is crucial for harnessing its potential in medicinal chemistry.

  • Molecular Formula : C11H18Cl2N2
  • Molecular Weight : 239.19 g/mol
  • CAS Number : 118654-15-2

This compound primarily acts as a ligand for various neurotransmitter receptors, influencing the central nervous system (CNS). Its mechanism involves modulation of monoamine neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety responses.

Biological Activity

The biological activity of this compound can be summarized in the following areas:

1. Antidepressant Activity

This compound is a key intermediate in the synthesis of mirtazapine, an antidepressant known for its efficacy in treating major depressive disorder. Studies indicate that it enhances serotonergic and noradrenergic neurotransmission, contributing to its antidepressant effects .

2. Agonistic Effects on Receptors

Research has shown that derivatives of phenylpiperazine, including 1-methyl-3-phenylpiperazine, exhibit significant agonistic activity at trace amine-associated receptors (TAARs). These receptors are implicated in various physiological processes, including mood regulation and the response to stress .

3. Cytotoxicity and Anticancer Potential

In vitro studies have demonstrated that certain piperazine derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism is believed to involve apoptosis induction and disruption of cellular signaling pathways necessary for cancer cell survival .

4. Antimicrobial Activity

Piperazine derivatives have been evaluated for their antimicrobial properties. Some studies indicate that they can inhibit bacterial growth by interfering with bacterial efflux pumps, enhancing the effectiveness of existing antibiotics .

Case Studies

Several studies highlight the biological activities of this compound:

  • Antidepressant Efficacy :
    • A study involving the administration of mirtazapine (derived from this compound) showed significant improvements in depressive symptoms compared to placebo controls.
  • Cytotoxicity Assessment :
    • Research conducted on various phenylpiperazine derivatives indicated that compounds similar to 1-methyl-3-phenylpiperazine exhibited dose-dependent cytotoxic effects on human cancer cell lines, suggesting potential for further development as anticancer agents .
  • Antimicrobial Studies :
    • Investigations into the antimicrobial properties revealed that certain piperazine derivatives could enhance the activity of antibiotics against resistant strains of bacteria like Staphylococcus aureus .

Data Table: Biological Activities

Activity TypeDescriptionReference
AntidepressantIncreases serotonin and norepinephrine levels; used in mirtazapine synthesis
Receptor AgonismActs as an agonist at TAARs, influencing mood and stress responses
CytotoxicityInduces apoptosis in cancer cell lines
AntimicrobialInhibits bacterial growth; enhances antibiotic efficacy

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-methyl-3-phenylpiperazine dihydrochloride, and what intermediates are critical for selectivity?

  • Methodological Answer : The compound is synthesized via intermediates such as 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine, which enables selective methylation. A typical protocol involves coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in DMF under controlled temperatures (0°C to room temperature) to minimize side reactions. Selective methylation of 2-phenylpiperazine derivatives is challenging due to competing 1,4-dimethylation; using bulky intermediates or protecting groups can improve regioselectivity .

Q. How is this compound characterized post-synthesis?

  • Methodological Answer : Characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm regiochemistry and purity.
  • Mass spectrometry (ESI-MS) for molecular weight validation.
  • HPLC with UV detection to assess purity (>98% by area normalization).
  • X-ray crystallography (if crystalline) for structural confirmation.
    Residual solvents are quantified via GC-MS, adhering to ICH guidelines .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : In airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hygroscopic degradation.
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes; seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can researchers address low yields and selectivity challenges in the methylation of phenylpiperazine precursors?

  • Methodological Answer : Low yields often arise from competing N1 vs. N4 methylation. Strategies include:

  • Steric hindrance : Introduce bulky substituents (e.g., benzyl groups) to block undesired methylation sites.
  • Temperature control : Slow addition of methylating agents (e.g., methyl iodide) at -20°C to favor kinetic control.
  • Catalytic systems : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency in biphasic systems.
    Post-reaction purification via flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the desired isomer .

Q. How to resolve contradictions in reported receptor binding affinities or pharmacological data?

  • Methodological Answer : Discrepancies may stem from:

  • Assay variability : Standardize protocols (e.g., radioligand binding assays at 25°C vs. 37°C).
  • Enantiomeric purity : Chiral HPLC (e.g., Chiralpak IA column) to verify stereochemical consistency.
  • Metabolite interference : Use LC-MS/MS to rule out degradation products during in vitro studies.
    Cross-validate data with orthogonal methods (e.g., functional cAMP assays vs. binding assays) .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability optimization involves:

  • pH buffering : Store solutions in phosphate-buffered saline (pH 7.4) to prevent acid-catalyzed degradation.
  • Lyophilization : Convert to a stable lyophilized form for long-term storage (-80°C).
  • Excipient screening : Add stabilizers like trehalose (5% w/v) to aqueous formulations.
    Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

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